Monocalcium citrate

Übersicht

Beschreibung

It is commonly used as a firming agent in food, as well as an acidity regulator and sequestrant . This compound is known for its role in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Monocalcium citrate can be synthesized through the reaction of citric acid with calcium carbonate or calcium hydroxide. The reaction typically occurs in an aqueous medium, where citric acid reacts with calcium carbonate or calcium hydroxide to form this compound and water. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by reacting citric acid with calcium carbonate in large reactors. The process involves dissolving citric acid in water and gradually adding calcium carbonate while stirring continuously. The reaction mixture is then heated to a specific temperature to facilitate the reaction. After the reaction is complete, the mixture is filtered to remove any unreacted calcium carbonate, and the filtrate is concentrated to obtain this compound crystals. These crystals are then dried and packaged for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Monocalcium citrate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form calcium oxalate and other by-products.

Reduction: Although less common, reduction reactions can occur, leading to the formation of calcium citrate and other reduced forms.

Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents for this compound.

Reducing Agents: Sodium borohydride and lithium aluminum hydride can be used as reducing agents.

Substitution Reactions: Various acids and bases can facilitate substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Calcium oxalate and carbon dioxide.

Reduction: Calcium citrate and water.

Substitution: Various substituted citrates depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Monocalcium citrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibration in analytical chemistry.

Biology: this compound is used in cell culture media to provide a source of calcium ions, which are essential for cell growth and function.

Medicine: It is used as a calcium supplement in the treatment of calcium deficiency and osteoporosis. It is also used in the formulation of certain pharmaceuticals.

Industry: this compound is used as a food additive to regulate acidity and as a firming agent in processed foods. It is also used in the production of biodegradable polymers and as a chelating agent in various industrial processes.

Wirkmechanismus

Monocalcium citrate exerts its effects primarily by increasing the availability of calcium ions. In biological systems, it dissociates to release calcium ions, which are essential for various physiological processes, including muscle contraction, nerve transmission, and bone formation. The calcium ions interact with specific receptors and enzymes, modulating their activity and facilitating various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Monocalcium citrate is often compared with other calcium salts of citric acid, such as dicalcium citrate and tricalcium citrate. These compounds share similar properties but differ in their calcium content and solubility:

Dicalcium citrate: Contains two calcium ions per citrate molecule and has lower solubility compared to this compound.

Tricalcium citrate: Contains three calcium ions per citrate molecule and is even less soluble than dicalcium citrate.

Calcium citrate: A more general term that can refer to any calcium salt of citric acid, including this compound, dicalcium citrate, and tricalcium citrate.

This compound is unique in its higher solubility and specific applications as a firming agent and acidity regulator in the food industry.

Eigenschaften

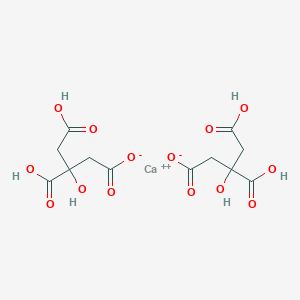

IUPAC Name |

calcium;3-carboxy-3,5-dihydroxy-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFJMGQSOHDIPP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14CaO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726685 | |

| Record name | Monocalcium citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white powder | |

| Record name | MONOCALCIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

109459-70-3 | |

| Record name | Calcium dicitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109459703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monocalcium citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM DICITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78TPW2F8XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.